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Inhibitor Selectivity and Potency Profile

The table below summarizes key inhibitors, their primary targets, and selectivity data where available.

Inhibitor Name
Primary
Target(s)

Reported IC₅₀
/ Potency

Selectivity Notes

UNC 0631 G9a
(EHMT2)

IC₅₀ = 4 nM [1]
[2]

Potent cellular activity (reduces H3K9me2, IC₅₀ =
18-72 nM in various lines). Low general

cytotoxicity [1] [2].

A-366 G9a / GLP IC₅₀ = 3.3 nM

(G9a) [3]

>1000-fold selective over 21 other

methyltransferases; ~10-fold less potent for GLP
(IC₅₀ = 38 nM) [3].

UNC0638 G9a / GLP Potent sub-μM
inhibitor [4]

>500-fold selective over other HMTs; widely used
as a chemical probe [4].

UNC0642 G9a / GLP Potent sub-μM
inhibitor [4]

Improved pharmacokinetic properties suitable for
in vivo studies [4].

MS012
(Compound 18)

GLP IC₅₀ = 7 nM
(GLP) [5]

High selectivity for GLP over G9a (>140-fold) and
other methyltransferases [5].
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Inhibitor Name
Primary
Target(s)

Reported IC₅₀
/ Potency

Selectivity Notes

MS0124
(Compound 4)

GLP IC₅₀ = 13 nM

(GLP) [5]

>30-fold selective for GLP over G9a [5].

G9a Inhibition in a Signaling Pathway

The following diagram illustrates the mechanism of G9a/GLP inhibition and its downstream effects on gene

expression, integrating contexts from the search results.
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This pathway shows how inhibitors like UNC 0631 and A-366 compete with the histone substrate,

preventing the formation of the H3K9me2 mark and subsequent gene silencing [3] [4]. This disruption can

lead to altered cellular phenotypes, such as the reactivation of tumor suppressor genes in cancer models [4].

Key Insights for Researchers

Competitive Inhibition Mechanism: A-366, a potent inhibitor from a different chemical class, has
been shown through crystallography to be competitive with the peptide substrate and

uncompetitive with the SAM cofactor [3]. This detailed mechanistic understanding can be valuable
for interpreting experimental results.

Utility of Selective Probes: The development of inhibitors like MS012 and MS0124, which are highly
selective for GLP over G9a, provides powerful tools for deconvoluting the distinct biological functions

of these two highly homologous enzymes in research settings [5].
Therapeutic Potential: Research indicates that G9a inhibition may be particularly effective in certain

cancer contexts. For example, studies in neuroblastoma have shown that G9a inhibitors (UNC0638,
UNC0642) can selectively trigger apoptosis in MYCN-amplified cells, suggesting a synthetic

lethal relationship [4].

Experimental Context

The quantitative data in the table are primarily derived from biochemical assays (e.g., scintillation proximity

assays) measuring the inhibition of methyl group transfer from ³H-SAM to a peptide or nucleosomal

substrate [3] [5].

Cellular potency is often determined by measuring the reduction of H3K9me2 levels using techniques like

In-Cell Western (ICW) assay [3] [1] [2]. For example:

UNC 0631 treatment for 48 hours reduced H3K9me2 levels with IC₅₀ values ranging from 18 nM to 72
nM across various cell lines (e.g., MCF7, PC3, HCT116) [1] [2].

Low general cytotoxicity was confirmed using MTT cell viability assays after 48 hours of treatment,
with IC₅₀ values in the micromolar range, indicating a high toxicity/function ratio [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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